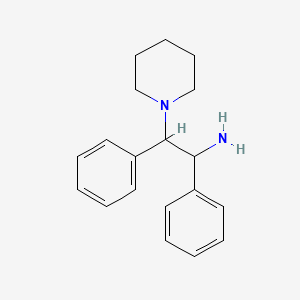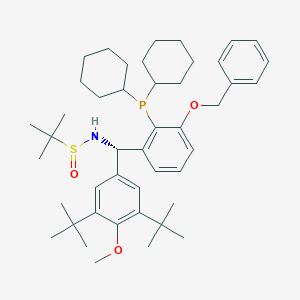
P-Phthalaldehydebis(guanylhydraone) hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del Bis(guanilhidrazona) de p-ftalaldehído clorhidrato típicamente involucra la reacción de p-ftalaldehído con derivados de guanilhidrazona. La reacción a menudo se facilita mediante irradiación de microondas, lo que aumenta el rendimiento y reduce el tiempo de reacción . El proceso involucra los siguientes pasos:
Preparación de Derivados de Guanilhidrazona: Las cetonas aromáticas reaccionan con clorhidrato de aminoguanidina bajo irradiación de microondas para formar derivados de guanilhidrazona.
Formación de Bis(guanilhidrazona) de p-ftalaldehído: Los derivados de guanilhidrazona luego reaccionan con p-ftalaldehído para formar el compuesto final.
Métodos de Producción Industrial: La producción industrial del Bis(guanilhidrazona) de p-ftalaldehído clorhidrato sigue rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas garantiza un alto rendimiento y pureza del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Bis(guanilhidrazona) de p-ftalaldehído clorhidrato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos guanilhidrazona en derivados de aminoguanidina.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: El cianoborohidruro de sodio se usa a menudo como agente reductor.
Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución en condiciones ácidas o básicas.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen derivados de aminoguanidina, guanilhidrazonas sustituidas y óxidos correspondientes .
Aplicaciones Científicas De Investigación
El Bis(guanilhidrazona) de p-ftalaldehído clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como precursor para la síntesis de otros derivados de guanilhidrazona.
Biología: Exhibe propiedades anticancerígenas y se utiliza en estudios relacionados con el tratamiento del cáncer.
Medicina: Potencial agente terapéutico para el tratamiento de diversas enfermedades, incluido el cáncer y los trastornos neurodegenerativos.
Industria: Se utiliza en la producción de productos farmacéuticos y como intermedio en la síntesis de otros compuestos biológicamente activos
Mecanismo De Acción
El mecanismo de acción del Bis(guanilhidrazona) de p-ftalaldehído clorhidrato involucra su interacción con objetivos moleculares como enzimas y receptores. Los grupos guanilhidrazona pueden inhibir la actividad de enzimas como la acetilcolinesterasa, lo que lleva a niveles aumentados de neurotransmisores como la acetilcolina. Este mecanismo es particularmente relevante en el tratamiento de trastornos neurodegenerativos como la enfermedad de Alzheimer .
Compuestos Similares:
- Guanilhidrazona de 1-metilpiridina-2-carboxaldehído
- Guanilhidrazona de 2,4-dinitrobenzaldehído
- Derivados de aminoguanidina tetrahidropirano
Comparación: El Bis(guanilhidrazona) de p-ftalaldehído clorhidrato es único debido a sus dos grupos guanilhidrazona, que mejoran su actividad biológica en comparación con compuestos similares. Su capacidad de sufrir diversas reacciones químicas y su amplia gama de aplicaciones lo convierten en un compuesto valioso en la investigación científica .
Comparación Con Compuestos Similares
- 1-Methylpyridine-2-carboxaldehyde guanylhydrazone
- 2,4-Dinitrobenzaldehyde guanylhydrazone
- Aminoguanidine tetrahydropyran derivatives
Comparison: P-Phthalaldehydebis(guanylhydraone) hydrochloride is unique due to its dual guanylhydrazone groups, which enhance its biological activity compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propiedades
Número CAS |
62580-72-7 |
|---|---|
Fórmula molecular |
C10H15ClN8 |
Peso molecular |
282.73 g/mol |
Nombre IUPAC |
2-[(E)-[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C10H14N8.ClH/c11-9(12)17-15-5-7-1-2-8(4-3-7)6-16-18-10(13)14;/h1-6H,(H4,11,12,17)(H4,13,14,18);1H/b15-5+,16-6+; |
Clave InChI |
XOXSSXHWIKBHIS-DURSIFSFSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/N=C(N)N)/C=N/N=C(N)N.Cl |
SMILES canónico |
C1=CC(=CC=C1C=NN=C(N)N)C=NN=C(N)N.Cl |
Números CAS relacionados |
1945-65-9 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



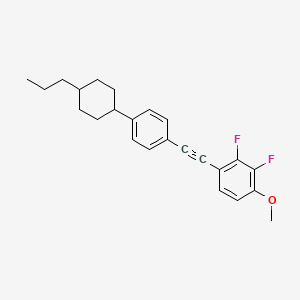
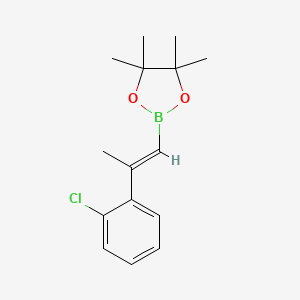

![[5,5'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B12298982.png)

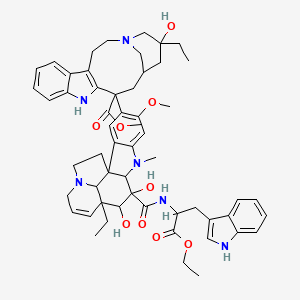
![Pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B12299003.png)
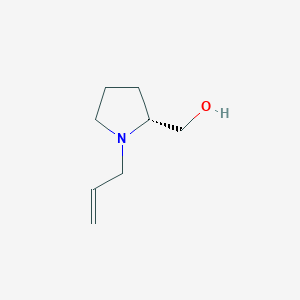

![[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12299042.png)
